molecular formula C8H12O4 B8217639 (S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester

(S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester

Cat. No.: B8217639
M. Wt: 172.18 g/mol
InChI Key: MECFFZNWFZDTRY-ZETCQYMHSA-N
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Description

(S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly used in the food and cosmetic industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. Additionally, the use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of (S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

ethyl (2S)-4-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFFZNWFZDTRY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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